N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Description
N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a unique combination of functional groups: a furan-2-ylmethyl substituent, a pyrazine-2-carbonyl moiety, and a strained azetidine (4-membered ring) core. The pyrazine and azetidine groups may enhance binding interactions (e.g., hydrogen bonding, π-stacking), while the furan moiety contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-13(17-6-11-2-1-5-21-11)10-8-18(9-10)14(20)12-7-15-3-4-16-12/h1-5,7,10H,6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHDMLKCUMMILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
The molecular formula of this compound is CHNO, with a molecular weight of 286.29 g/mol. The compound features a unique azetidine ring structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps, including the formation of the furan and pyrazine moieties, followed by the construction of the azetidine ring. The detailed synthetic pathway has been described in various studies, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antitumor Activity
Research indicates that derivatives of pyrazine and azetidine exhibit significant antitumor properties. A study focusing on similar compounds revealed that many pyrazole derivatives possess inhibitory activity against key oncogenic pathways, such as BRAF(V600E) and EGFR, suggesting that this compound may also demonstrate similar effects .
Antimicrobial Properties
This compound has shown promising results in antimicrobial assays. In vitro studies demonstrated that compounds with similar structures exhibited moderate to excellent activities against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Effects
Another aspect of interest is the anti-inflammatory potential of this compound. Research on related pyrazole derivatives has indicated their ability to inhibit pro-inflammatory cytokines like TNF-α and nitric oxide production . Given the structural similarities, it is plausible that this compound may exhibit similar anti-inflammatory properties.
Case Studies
- Antitumor Activity : A study evaluated a series of azetidine derivatives for their cytotoxic effects against cancer cell lines. Results indicated that specific modifications in the structure enhanced their efficacy against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
- Antimicrobial Evaluation : In another investigation, derivatives were tested against a panel of bacterial pathogens. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating potential for development as new antimicrobial agents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Structural and Functional Analysis
Azetidine vs. This may enhance target binding specificity but reduce metabolic stability . In contrast, imidazolidinone-based analogs (e.g., ) exhibit larger, more flexible rings, which may favor entropic gains during enzyme inhibition .
Pyrazine-2-carbonyl Group The pyrazine moiety is a hydrogen-bond acceptor and participates in π-π stacking. In , pyrazinamide derivatives linked to salicylic acid show enhanced antitubercular activity, suggesting synergistic effects between heteroaromatic and acidic groups . The absence of a hydrazono linker (as in ) in the target compound may reduce hydrolytic instability compared to imine-based analogs.
Furan-2-ylmethyl Substituent
- The furan group contributes to moderate lipophilicity (clogP ~2–3), improving membrane permeability. However, furans are prone to oxidative metabolism, which may limit bioavailability .
- Metal coordination: highlights furan-containing ligands forming stable complexes with Co(II), Cu(II), and Pd(II), suggesting the target compound could act as a chelator in catalytic or therapeutic contexts .
Carboxamide Linkers
- The azetidine-3-carboxamide group in the target compound differs from pyrrolidine- or thiophene-linked analogs (e.g., ). The smaller azetidine ring may reduce steric hindrance, allowing deeper penetration into enzyme active sites .
Q & A
Basic: What are the key steps in synthesizing N-(furan-2-ylmethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide?
Methodological Answer:
Synthesis typically involves:
- Coupling Reactions : Pyrazine-2-carboxylic acid derivatives are condensed with azetidine precursors using coupling agents like triphenylphosphite or carbodiimides (e.g., EDC/HOBt) to form the pyrazine-carbonyl linkage .
- Amino Functionalization : The furan-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination, often requiring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Advanced: How can reaction parameters be optimized to improve yield in multi-step syntheses?
Methodological Answer:
Critical factors include:
- Temperature Control : Exothermic steps (e.g., bromination with N-bromosuccinimide) require cooling (0–5°C) to prevent side reactions .
- Stoichiometry : Excess reagents (1.2–1.5 equivalents) for low-yield steps (e.g., amide bond formation) improve conversion rates .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in heterocyclic systems, reducing reaction times by 30–50% .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : - and -NMR identify azetidine ring conformation (δ 3.5–4.0 ppm for CH groups) and pyrazine carbonyl signals (δ 165–170 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms azetidine puckering angles (e.g., 25–30° deviation from planarity) .
- HRMS : Validates molecular weight (theoretical MW: 317.33 g/mol) with <2 ppm error .
Advanced: How can computational modeling predict biological reactivity or binding modes?
Methodological Answer:
- DFT Calculations : Gaussian 09 or ORCA software optimizes geometry and calculates HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to assess electron-transfer potential .
- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., kinases or DNA), with scoring functions (ΔG ≈ −8.5 kcal/mol) indicating strong affinity .
- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD (<2 Å for stable binding) .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Binding Studies : Ultrafiltration with human serum albumin (HSA) quantifies affinity (K ≈ 10–50 µM) under physiological pH (7.4) .
- Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition) use ATP-coupled methods, monitoring absorbance at 340 nm for NADH depletion .
- Cytotoxicity : MTT assays on cancer cell lines (IC values reported in µM ranges) with doxorubicin as a positive control .
Advanced: How can contradictory biological activity data be resolved?
Methodological Answer:
- Dose-Response Curves : Replicate experiments across 8–10 concentrations to confirm EC/IC consistency (RSD < 15%) .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed amides) that may reduce in vivo efficacy .
- Species-Specificity : Compare results across human vs. rodent models; differences in CYP450 metabolism often explain discrepancies .
Advanced: What catalytic applications exist for this compound’s metal complexes?
Methodological Answer:
- Ruthenium Complexes : Ligand coordination via pyrazine-carboxamide enhances catalytic activity in oxidation reactions (TOF up to 500 h) .
- Manganese Complexes : Stabilize high oxidation states (Mn/Mn) for water-splitting applications, monitored by cyclic voltammetry .
Basic: How should stability studies be designed under varying storage conditions?
Methodological Answer:
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180–200°C; store at −20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Accelerated aging in pH 3–9 buffers (37°C, 72 hrs) shows <5% degradation at pH 7.4 but >20% at pH < 4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
